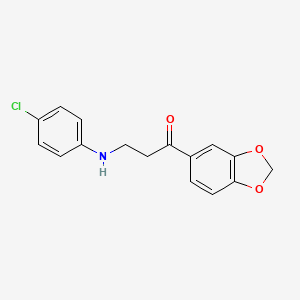
1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone, also known as 4-chloro-N-methylbenzodioxolylpropanamine, is an organic compound that has been studied for its potential applications in the synthesis and research of various drugs and pharmaceuticals. The compound has been studied in various fields, such as biochemistry, pharmacology, and organic chemistry, due to its unique structure and properties. In
Scientific Research Applications
Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) discusses the synthesis and evaluation of similar compounds for their antibacterial and cytotoxic properties. Compounds synthesized in this research exhibited good antibacterial activity and cytotoxic activity in vitro, indicating potential applications in developing new antimicrobial agents (Noolvi et al., 2014).
Fluorescence Derivatization in Biological Assays : Research by Frade et al. (2007) explored the use of derivatives of similar compounds as fluorescent derivatizing reagents. These derivatives showed strong fluorescence and were suitable for biological assays, highlighting their potential in biochemical research (Frade et al., 2007).
Chemical Synthesis and Characterization : The work of Vinayak et al. (2018) on 1-chloro-1,2-benziodoxol-3-one demonstrates its application as a chlorinating agent and oxidant for aniline derivatives. This study highlights the compound's utility in synthetic organic chemistry (Vinayak et al., 2018).
Asymmetric Synthesis Applications : Choi et al. (2010) investigated the use of microbial reductases for the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, a related compound. This study provides insight into the potential use of biocatalysts in the synthesis of chiral intermediates for pharmaceutical applications (Choi et al., 2010).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-chloroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDBVHFFFMAVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile](/img/structure/B2930246.png)
![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)
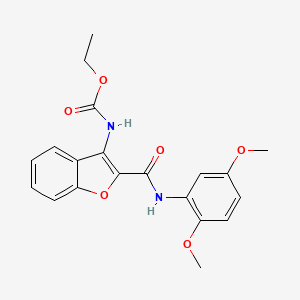
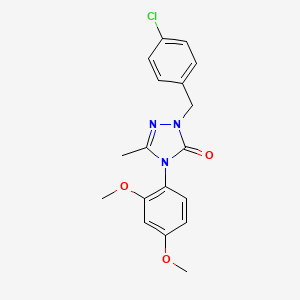
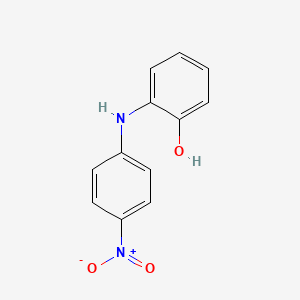
![3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930258.png)
![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)
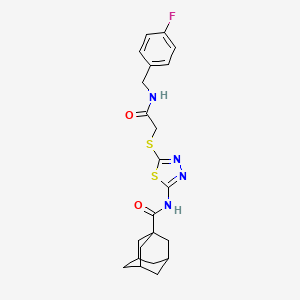
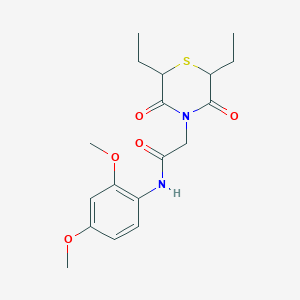
![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)

![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)